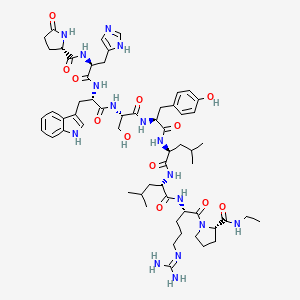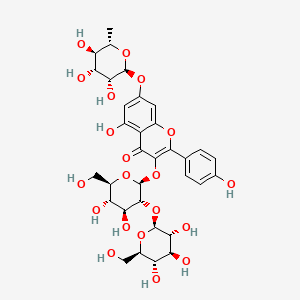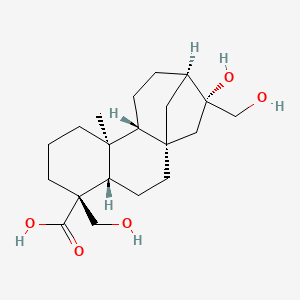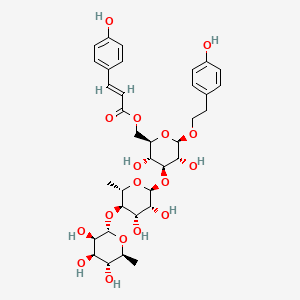![molecular formula C20H15N3O2S2 B591451 N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide CAS No. 1209852-34-5](/img/structure/B591451.png)
N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide” is a biochemical used for proteomics research . It is derived from ethyl 2-amino-4-thiaxolacetate and 1-naphthylamine .
Synthesis Analysis
The compound is synthesized from ethyl 2-amino-4-thiaxolacetate and 1-naphthylamine . Ethyl 2-amino-4-thiaxolacetate is used in the synthesis of various pharmaceutical and biologically active compounds including inhibitors and antibiotics .Molecular Structure Analysis
The molecular formula of the compound is C20H8D7N3O2S2, and it has a molecular weight of 400.53 .Scientific Research Applications
Heterocyclic Naphthalimides and Their Applications
Naphthalimide compounds, which share structural similarities with "N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide" due to the naphthalene framework, have shown extensive potential in medicinal applications. Their large π-conjugated planar structure allows for interactions with various biological molecules, making them promising candidates for anticancer agents, antibacterial, antifungal, and antiviral drugs. They have also been explored as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their diverse applications in detecting ions and biomolecules, understanding biological processes, and determining pharmacokinetic properties (Gong et al., 2016).
Genotoxic Potential of Naphthalene Derivatives
Research into the genotoxic potential of naphthalene derivatives, such as 1,4-Naphthoquinone, provides insights into the environmental and health implications of these compounds. While in vitro studies have demonstrated clastogenic responses, in vivo experiments suggest that such effects may not translate to genotoxicity in living organisms, highlighting the complex behavior of naphthalene derivatives in different contexts (Fowler et al., 2018).
Thiophene Derivatives of Biological Interest
The exploration of thiophene derivatives, closely related to the thienyl component of "this compound", has demonstrated a broad spectrum of therapeutic properties. These include antimicrobial, anticancer, and anti-inflammatory activities, showcasing the potential of thiophene-containing compounds in drug development and medicinal chemistry (Pluta et al., 2011).
Naphthalene Degradation and Environmental Applications
Naphthalene degradation studies, particularly with Pseudomonas putida ND6, highlight the environmental significance of understanding and harnessing the metabolic pathways of naphthalene and its derivatives. Such research is crucial for bioremediation strategies aimed at mitigating pollution from polycyclic aromatic hydrocarbons (Song et al., 2018).
Properties
IUPAC Name |
N-[4-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S2/c24-18(22-17-7-3-5-13-4-1-2-6-16(13)17)10-15-12-27-20(21-15)23-19(25)14-8-9-26-11-14/h1-9,11-12H,10H2,(H,22,24)(H,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWILBWPBGKSCDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B591381.png)

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B591387.png)

